molecular formula C9H8N2O3 B8105697 Methyl 5-prop-2-ynoxypyrazine-2-carboxylate

Methyl 5-prop-2-ynoxypyrazine-2-carboxylate

Cat. No.: B8105697
M. Wt: 192.17 g/mol
InChI Key: RLNRAHFLIVPWPC-UHFFFAOYSA-N
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Description

Methyl 5-prop-2-ynoxypyrazine-2-carboxylate is a pyrazine derivative featuring a methyl ester group at position 2 and a propargyl ether (prop-2-ynoxy) substituent at position 3. Pyrazine derivatives are heterocyclic compounds with two nitrogen atoms in a six-membered aromatic ring, often studied for their diverse pharmacological and chemical properties.

Properties

IUPAC Name

methyl 5-prop-2-ynoxypyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-3-4-14-8-6-10-7(5-11-8)9(12)13-2/h1,5-6H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNRAHFLIVPWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-prop-2-ynoxypyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with propargyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like toluene, and the mixture is heated under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-prop-2-ynoxypyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The prop-2-ynoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Pyrazine oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-prop-2-ynoxypyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-prop-2-ynoxypyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The prop-2-ynoxy group can form covalent bonds with active sites, leading to inhibition or activation of the target. The pyrazine ring can also participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of Methyl 5-prop-2-ynoxypyrazine-2-carboxylate with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 5-(prop-2-ynoxy), 2-(COOCH₃) C₉H₈N₂O₃ 192.17 Ester, alkyne ether High lipophilicity; potential for click chemistry
Methyl 5-methylpyrazine-2-carboxylate 5-(CH₃), 2-(COOCH₃) C₇H₈N₂O₂ 166.15 Ester, methyl Moderate lipophilicity; simpler substituent
Methyl 5-chloropyrazine-2-carboxylate 5-(Cl), 2-(COOCH₃) C₆H₅ClN₂O₂ 172.57 Ester, chlorine Enhanced electrophilicity due to Cl
5-Methylpyrazine-2-carboxylic acid 5-(CH₃), 2-(COOH) C₆H₆N₂O₂ 154.12 Carboxylic acid, methyl Higher solubility in polar solvents
Ethyl 6-chloropyrazine-2-carboxylate 6-(Cl), 2-(COOCH₂CH₃) C₇H₇ClN₂O₂ 186.60 Ester, chlorine Larger ester group; altered steric effects

Key Observations :

  • Substituent Effects : The propargyl ether group in the target compound introduces unique reactivity compared to methyl or chloro substituents. Chlorine enhances electrophilicity, while methyl groups increase steric bulk.
  • Lipophilicity: The ester group in this compound contributes to higher lipophilicity compared to carboxylic acid derivatives like 5-Methylpyrazine-2-carboxylic acid.
  • Reactivity : The alkyne group in the target compound may enable click chemistry applications, a feature absent in other analogs .

Biological Activity

Methyl 5-prop-2-ynoxypyrazine-2-carboxylate is a compound of interest due to its unique pyrazine structure, which imparts distinct electronic properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring that contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The mechanism of action for this compound involves:

  • Covalent Bond Formation : The prop-2-ynoxy group can form covalent bonds with active sites on enzymes or receptors, leading to inhibition or activation.
  • π-π Interactions : The pyrazine ring can participate in π-π stacking interactions, enhancing binding affinity to various molecular targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazine compounds have shown cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, related compounds have demonstrated promising results:

CompoundCell LineIC50 (μM)Reference
1-(2-Hydroxyphenyl)-5-oxopyrrolidineA54963.4% viability at 100 μM
5-Fluorobenzimidazole derivativeA54916.1% viability at 100 μM

These results suggest that this compound may also possess similar anticancer properties, warranting further investigation.

Antimicrobial Activity

While specific studies on the antimicrobial activity of this compound are scarce, related compounds have been evaluated for their effectiveness against Gram-positive bacteria and drug-resistant fungi. The structure-dependent nature of these compounds indicates potential for antimicrobial applications .

Case Studies and Research Findings

  • Cytotoxicity Studies : In studies evaluating the cytotoxic effects of related pyrazine derivatives against tumor cell lines such as HeLa and K562, most derivatives exhibited IC50 values ranging from 1 to 20 μM . This suggests that this compound could also exhibit significant cytotoxicity.
  • Enzyme Interaction Studies : this compound's ability to interact with various enzymes could be explored further in biochemical assays to determine its role as an enzyme inhibitor or activator.

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